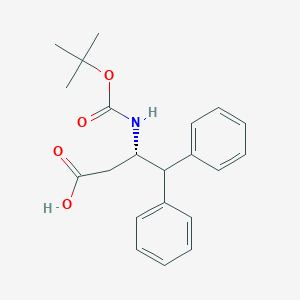

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGVWWIOFMUJSK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139028 | |

| Record name | Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190190-50-2 | |

| Record name | Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190190-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and synthetic utility of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid. This compound is a valuable chiral building block, particularly in the fields of peptide synthesis and drug discovery. Its unique structural features, including the bulky diphenyl group and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, make it a critical component for creating complex molecular architectures with specific stereochemistry.[1][2]

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid | [3] |

| Molecular Formula | C21H25NO4 | [3] |

| Molecular Weight | 355.4 g/mol | [3] |

| Synonyms | (S)-Boc-gamma,gamma-diphenyl-beta-Homoala-OH, Boc-4-phenyl-L-b-homophenylalanine | [3] |

Note: A specific CAS Number for the (S)-enantiomer is not consistently cited in major chemical databases. Researchers should verify the identity of the compound through analytical methods.

Role in Synthetic Chemistry

This compound is primarily utilized as a specialized amino acid derivative in organic synthesis. The Boc protecting group is crucial for preventing unwanted side reactions at the amine terminus during peptide coupling, allowing for controlled and sequential chain elongation.[1][4] The diphenyl moiety provides a rigid, hydrophobic scaffold that can be leveraged to design peptides and small molecules with enhanced stability, improved bioavailability, or novel biological activities.[1]

The logic for employing a Boc-protected amino acid in synthesis is based on a protection-deprotection strategy, which is fundamental to modern peptide chemistry.

Caption: Logic of Boc-protection in synthetic chemistry.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for Boc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized methodology for incorporating this amino acid into a peptide chain.

Objective: To incorporate this compound into a growing peptide chain on a solid support resin.

Materials:

-

Merrifield or PAM resin pre-loaded with the C-terminal amino acid[4]

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, DIC/HOBt)

-

Isopropyl alcohol (IPA)

Methodology:

-

Resin Swelling: The peptide-resin is swollen in DCM within a reaction vessel.

-

Boc Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed by treating the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes.[4] This exposes a free amine group for the next coupling step.

-

Washing: The resin is thoroughly washed with DCM and IPA to remove residual TFA and by-products.

-

Neutralization: The protonated amine is neutralized by washing with a solution of DIPEA in DCM to prepare it for coupling.

-

Coupling: this compound is pre-activated with a coupling reagent (e.g., HBTU) in the presence of DIPEA and then added to the reaction vessel containing the resin. The reaction is allowed to proceed for 1-2 hours to ensure complete amide bond formation.

-

Washing: The resin is washed again with DCM and IPA to remove excess reagents and uncoupled amino acid.

-

Cycle Repetition: Steps 2 through 6 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage: Once the synthesis is complete, the full peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

The workflow for a single coupling cycle in SPPS is illustrated below.

Caption: A single coupling cycle in Boc-SPPS.

References

Potential applications of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid.

An In-depth Technical Guide to the Potential Applications of Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid

Abstract

This compound is a non-proteinogenic, chiral amino acid derivative that serves as a highly valuable building block in modern medicinal chemistry and drug development. Its unique structural features—a stereodefined center, a robust Boc-protecting group, and a bulky diphenylmethane (benzhydryl) moiety—make it an ideal scaffold for creating complex, biologically active molecules. This guide explores its potential applications, focusing on its role as a core component in the synthesis of enzyme inhibitors and other therapeutic agents. Detailed experimental protocols, workflow diagrams, and data presentation are provided for researchers and drug development professionals.

Introduction: A Profile of a Versatile Building Block

In the landscape of pharmaceutical synthesis, chiral intermediates are paramount for developing stereospecific drugs. This compound stands out due to three key features:

-

Defined Stereochemistry: The (S)-configuration at the C3 position is critical for achieving selective interactions with chiral biological targets like enzyme active sites and receptors.

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group on the amine is stable under a wide range of reaction conditions but can be removed cleanly under acidic conditions, allowing for controlled, sequential synthesis, particularly in peptide and peptidomimetic chemistry.

-

Diphenyl Moiety: The geminal diphenyl group provides significant steric bulk and lipophilicity. This benzhydryl group is a recognized "privileged structure," known to interact favorably with various biological targets, including G-protein coupled receptors and enzyme active sites.

These characteristics position the molecule as a prime candidate for constructing novel therapeutics, particularly as a scaffold for enzyme inhibitors.

Core Application: A Scaffold for Enzyme Inhibitors

While direct applications in marketed drugs are not extensively documented, the structural alerts within this compound strongly suggest its utility in inhibitor design. Analogous structures, such as 3-amino-4-phenylbutanoic acid derivatives, have been patented as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose homeostasis and a key target for the treatment of type 2 diabetes.[1][2]

The core hypothesis is that the (S)-3-amino-4,4-diphenyl-butyric acid scaffold can be elaborated—for instance, through N-acylation after Boc deprotection—to generate potent and selective inhibitors of various enzymes. The diphenyl group can occupy hydrophobic pockets within an enzyme's active site, while the newly formed amide bond can form critical hydrogen bonds, anchoring the inhibitor.

Proposed Inhibitor Design and Synthesis Workflow

A common strategy in drug discovery is to take a core amino acid scaffold and append various functional groups to probe the structure-activity relationship (SAR). A logical workflow for utilizing this compound involves a two-step process: (1) acidic removal of the Boc protecting group to liberate the free amine, and (2) coupling of the resulting amine with a selected carboxylic acid to form a stable amide bond.

Caption: Synthetic workflow for elaborating the core scaffold.

Quantitative Data Summary (Illustrative)

To evaluate the potential of derivatives synthesized from this scaffold, in vitro enzyme inhibition assays would be performed. The following table presents illustrative data for a hypothetical series of N-acyl derivatives against the DPP-IV enzyme, demonstrating how structure-activity relationships could be analyzed.

| Compound ID | R-Group (from R-COOH) | DPP-IV Inhibition IC₅₀ (nM) |

| Hypothetical-01 | Pyrazine-2-carbonyl | 75 |

| Hypothetical-02 | Thiazole-4-carbonyl | 120 |

| Hypothetical-03 | 5-(Trifluoromethyl)furan-2-carbonyl | 25 |

| Hypothetical-04 | Phenylacetyl | 450 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to show how quantitative results for derivatives of the core compound would be structured.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a hypothetical N-acyl derivative from this compound.

Protocol 1: Boc Group Deprotection

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine as a trifluoroacetate (TFA) salt.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

Dissolve this compound (e.g., 3.55 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (20 mL) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

-

Monitor the reaction by TLC (thin-layer chromatography) until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Add cold diethyl ether (50 mL) to the resulting oil to precipitate the product.

-

Stir the suspension for 15 minutes, then collect the solid product by vacuum filtration.

-

Wash the solid with additional cold diethyl ether (2 x 20 mL) and dry under high vacuum to yield (S)-3-Amino-4,4-diphenyl-butyric acid TFA salt as a white solid.

Protocol 2: Amide Coupling with a Heterocyclic Carboxylic Acid

Objective: To couple the deprotected amine with a representative carboxylic acid (e.g., 5-(Trifluoromethyl)furan-2-carboxylic acid) to form the final N-acyl derivative.

Materials:

-

(S)-3-Amino-4,4-diphenyl-butyric acid TFA salt (1.0 eq)

-

5-(Trifluoromethyl)furan-2-carboxylic acid (1.05 eq)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under nitrogen, dissolve 5-(Trifluoromethyl)furan-2-carboxylic acid (e.g., 1.89 g, 10.5 mmol) and HBTU (4.17 g, 11 mmol) in anhydrous DMF (40 mL).

-

Add DIPEA (5.2 mL, 30 mmol) to the solution and stir for 5 minutes.

-

Add a solution of (S)-3-Amino-4,4-diphenyl-butyric acid TFA salt (from Protocol 4.1, ~10 mmol) in DMF (10 mL) to the activated acid mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (150 mL) and water (100 mL).

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-acyl derivative.

Signaling Pathway and Mechanism of Action

Derivatives of this scaffold, acting as DPP-IV inhibitors, would function by preventing the degradation of incretin hormones like GLP-1. This enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control.

Caption: Mechanism of action for a hypothetical DPP-IV inhibitor.

Conclusion and Future Outlook

This compound is a chiral building block with significant untapped potential. Its inherent structural properties make it an excellent starting point for the synthesis of complex molecules, especially enzyme inhibitors and modulators of G-protein coupled receptors. The synthetic pathways are straightforward, relying on well-established protection/deprotection and coupling chemistries. Future research should focus on synthesizing libraries of N-acyl and other derivatives and screening them against a range of therapeutic targets to fully exploit the pharmacological potential of this versatile scaffold.

References

- 1. EP1583534A1 - 3-amino-4-phenylbutanoic acid derivatives as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes - Google Patents [patents.google.com]

- 2. CA2513684A1 - 3-amino-4-phenylbutanoic acid derivatives as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes - Google Patents [patents.google.com]

A Technical Review of Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is a non-proteinogenic amino acid derivative that has garnered interest in the field of medicinal chemistry and drug development. Its unique structural features, including a chiral center, a bulky diphenylmethyl moiety, and the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group, make it a valuable building block for the synthesis of complex peptides, peptidomimetics, and small molecule therapeutics. The incorporation of such unnatural amino acids can impart desirable properties to parent molecules, including enhanced metabolic stability, improved receptor affinity and selectivity, and controlled conformational rigidity. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, physicochemical properties, and applications in drug discovery.

Physicochemical Properties

While detailed experimental data for this compound is not extensively reported in peer-reviewed literature, its fundamental properties have been calculated and are available through public databases. A summary of these computed properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₅NO₄ | PubChem[1] |

| Molecular Weight | 355.4 g/mol | PubChem[1] |

| XLogP3 | 3.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Exact Mass | 355.17835828 Da | PubChem[1] |

| Topological Polar Surface Area | 75.6 Ų | PubChem[1] |

Table 1: Computed Physicochemical Properties of this compound

Synthesis Strategies

A plausible synthetic pathway could involve the asymmetric conjugate addition of an amine equivalent to a suitable α,β-unsaturated ester precursor bearing the diphenylmethyl moiety. The stereochemistry of the newly formed chiral center can be controlled through the use of a chiral auxiliary or a chiral catalyst. Subsequent protection of the amine with a Boc group would yield the target compound.

An alternative approach could involve the homologation of a protected α-amino acid, such as Boc-phenylalanine, through methods like the Arndt-Eistert reaction, followed by the introduction of the second phenyl group. However, such a route would require careful optimization to ensure stereochemical integrity.

The diagram below illustrates a generalized synthetic workflow for the preparation of Boc-protected β-amino acids, which could be adapted for the synthesis of the title compound.

References

Technical Guide: Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is a non-natural, chiral amino acid derivative that serves as a critical building block in modern pharmaceutical and biotechnological research. Its unique structural features, including the bulky diphenyl moiety and the N-terminal tert-butyloxycarbonyl (Boc) protecting group, make it a valuable component for the synthesis of novel peptides with potentially enhanced biological activities and stability. This technical guide provides an in-depth overview of its properties, its primary application in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| CAS Number | 190190-50-2 | [1] |

| Molecular Formula | C₂₁H₂₅NO₄ | |

| Molecular Weight | 355.43 g/mol | |

| Purity | Typically ≥97% | [1] |

| IUPAC Name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4,4-diphenylbutanoic acid | |

| Appearance | White to off-white powder |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The Boc protecting group is fundamental to this process, preventing unwanted reactions at the amine group during the peptide bond formation. This allows for the controlled, stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

The incorporation of a non-natural amino acid like this compound can impart unique properties to the resulting peptide, such as increased stability against enzymatic degradation, improved bioavailability, and novel biological activities.[1] The diphenyl group provides a distinct scaffold that can be leveraged for specific molecular design goals in drug discovery.[1]

Logical Relationship of Key Structural Features

The following diagram illustrates the key structural features of this compound and their roles in peptide synthesis.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a detailed, step-by-step protocol for manual Boc solid-phase peptide synthesis. This cyclical process involves the deprotection of the N-terminal Boc group, neutralization, and coupling of the next Boc-protected amino acid.

Materials and Reagents:

-

Appropriate resin (e.g., Merrifield resin for peptide acids)

-

Boc-protected amino acids (including this compound)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agents (e.g., HBTU, HOBt)

-

Isopropanol (IPA)

-

Cleavage cocktail (e.g., anhydrous Hydrogen Fluoride - HF)

-

Scavengers (e.g., anisole, p-cresol)

-

Cold diethyl ether

Step-by-Step Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DCM to completely cover the resin.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent by filtration.

-

-

Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the swollen resin.

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.

-

Agitate for an additional 15-25 minutes to ensure complete deprotection.

-

Wash the resin with DCM and then isopropanol (IPA) to remove residual TFA.

-

-

Neutralization:

-

Wash the resin with DCM.

-

Add a 10% solution of DIEA in DCM to the resin and agitate for 1-2 minutes.

-

Drain the neutralization solution.

-

Repeat the neutralization step to ensure the complete formation of the free amine.

-

Wash the resin with DCM to remove excess base.

-

-

Amino Acid Coupling:

-

Dissolve 2-4 equivalents of the next Nα-Boc protected amino acid (e.g., this compound) and a coupling agent in DMF or a DCM/DMF mixture.

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative method like the Kaiser test.

-

-

Repeat Synthesis Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

This is typically achieved using a strong acid like anhydrous HF, often in the presence of scavengers to prevent side reactions.

-

The crude peptide is then precipitated with cold diethyl ether, collected, and washed.

-

-

Purification:

-

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

-

Boc-SPPS Experimental Workflow Diagram

The following diagram provides a visual representation of the cyclical workflow for Boc solid-phase peptide synthesis.

References

An In-depth Technical Guide on the Solubility of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid, a key chiral building block in pharmaceutical and organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes qualitative information from analogous compounds and outlines detailed experimental protocols for determining precise solubility values.

Qualitative Solubility Summary

Based on the common solvents used in the synthesis and purification of related compounds, a qualitative assessment of solubility can be inferred. For a similar, less sterically hindered compound, (S)-3-(Boc-amino)-4-phenylbutyric acid, it is noted to be soluble in methanol. It is anticipated that this compound will exhibit good solubility in polar aprotic and some polar protic solvents, which are commonly used in peptide synthesis and other organic transformations involving Boc-protected amino acids.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Inferred Qualitative Solubility | Rationale |

| Polar Protic | Methanol | Soluble | Often used for dissolving Boc-protected amino acids. A related compound is explicitly mentioned as soluble in methanol[1]. |

| Ethanol | Likely Soluble | Similar to methanol, it is a common solvent for this class of compounds. | |

| Isopropanol | Moderately Soluble to Soluble | May be slightly less effective than methanol or ethanol due to increased steric hindrance. | |

| Polar Aprotic | Acetonitrile (AcN) | Soluble | Used as a solvent for dissolving Boc-diphenylalanine for aggregation studies[2]. |

| Tetrahydrofuran (THF) | Soluble | A common solvent for reactions involving Boc-protected amino acids. | |

| Dichloromethane (DCM) | Soluble | Frequently used as a solvent in the synthesis and purification of Boc-protected compounds and peptide synthesis[3][4]. A related compound's optical rotation was measured in DCM, implying solubility[5]. | |

| Dimethylformamide (DMF) | Soluble | A strong polar aprotic solvent commonly used for dissolving peptide-like molecules. | |

| Ethyl Acetate | Soluble | A moderately polar solvent often used for extraction and chromatography of Boc-protected amino acids. | |

| Non-Polar | Toluene | Moderately Soluble | Can be used in the synthesis of related compounds, suggesting some degree of solubility. |

| Hexanes/Heptane | Sparingly Soluble to Insoluble | The polarity of the carboxylic acid and carbamate groups will likely limit solubility in non-polar aliphatic solvents. |

Note: This table is based on inferences and qualitative data for structurally related compounds. Experimental verification is essential for obtaining precise solubility values.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, experimental determination is crucial. The following are detailed methodologies for key experiments.

2.1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6]

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent of high purity

-

Vials with tight-sealing caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV) or another suitable analytical technique.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is in equilibrium with the solid phase.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Separation of Solid and Liquid Phases: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove all undissolved particles. This step is critical to prevent contamination of the saturated solution with solid particles.

-

Analysis: Dilute the filtered, saturated solution with a known volume of a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

2.2. Kinetic Solubility Determination (Nephelometry)

Nephelometry offers a higher throughput method for assessing kinetic solubility, which is particularly useful in early drug discovery.[5] This method measures the light scattered by suspended particles as a compound precipitates from a solution.

Objective: To determine the concentration at which this compound begins to precipitate from a solution, providing an estimate of its kinetic solubility.

Materials:

-

This compound (as a concentrated stock solution in a highly soluble solvent like DMSO)

-

The aqueous or organic solvent system of interest

-

Microplate nephelometer

-

Multi-well microplates

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble (e.g., Dimethyl Sulfoxide - DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target solvent system.

-

Measurement: Place the microplate into a nephelometer and measure the amount of scattered light at a 90° angle from the incident laser beam.

-

Data Analysis: The intensity of scattered light is plotted against the compound concentration. The concentration at which a significant increase in light scattering is observed indicates the onset of precipitation and is reported as the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound like this compound.

Caption: Workflow for Equilibrium Solubility Determination.

This guide serves as a foundational resource for understanding and determining the solubility of this compound. For precise process development and formulation, it is imperative that the experimental protocols outlined herein are followed to establish reliable, quantitative solubility data.

References

In-Depth Technical Guide: Spectroscopic Analysis of Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Boc-(S)-3-Amino-4,4-diphenyl-butyric acid, a chiral building block crucial in pharmaceutical and organic synthesis. Due to the limited availability of a complete, unified experimental dataset in published literature for this specific molecule, this guide combines available data, predicted values from closely related analogs, and standardized experimental protocols.

Core Spectroscopic Data

The spectroscopic data presented below is a composite of information derived from analogous compounds and spectral prediction tools. It serves as a reference for the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.10-7.35 | m | 10H | Ar-H |

| ~5.10 | d | 1H | NH |

| ~4.50 | m | 1H | CH-N |

| ~4.10 | d | 1H | CH-Ar |

| ~2.60 | dd | 1H | CH₂-COOH (diastereotopic) |

| ~2.50 | dd | 1H | CH₂-COOH (diastereotopic) |

| 1.40 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~172.0 | COOH |

| ~155.0 | N-COO |

| ~142.0 | Ar-C (quaternary) |

| ~129.0 | Ar-CH |

| ~128.5 | Ar-CH |

| ~126.5 | Ar-CH |

| ~80.0 | C(CH₃)₃ |

| ~55.0 | CH-N |

| ~50.0 | CH-Ar |

| ~40.0 | CH₂-COOH |

| ~28.0 | C(CH₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~3200 | Medium | N-H stretch (Amide) |

| ~3050 | Medium | Ar C-H stretch |

| ~2970 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Boc group) |

| ~1520 | Strong | N-H bend (Amide II) |

| ~1160 | Strong | C-O stretch (Boc group) |

| ~700, ~750 | Strong | Ar C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 356.18 | [M+H]⁺ |

| 378.16 | [M+Na]⁺ |

| 299.15 | [M-C₄H₉O₂]⁺ (Loss of Boc group) |

| 256.14 | [M-C₅H₉NO₂]⁺ (Loss of Boc-NH) |

Experimental Protocols

The following are detailed, standardized methodologies for acquiring the spectroscopic data outlined above.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation : Utilize a high-resolution NMR spectrometer, such as a Bruker Avance III HD or a Jeol ECZ series, operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

-

Use a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

-

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with a spectral width of approximately 220 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) for adequate signal-to-noise, as the natural abundance of ¹³C is low.

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet : Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Scientific Nicolet iS5.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing : The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF (Quadrupole Time-of-Flight) or an Orbitrap mass spectrometer.

-

Data Acquisition :

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

-

Set the mass range to scan from m/z 100 to 500.

-

-

Data Processing : Use the instrument's software to analyze the resulting mass spectrum and identify the molecular ion and major fragment ions.

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Potential Biological Activity of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid and its Analogs as Gamma-Secretase Modulators

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, specific biological activity, quantitative metrics (e.g., IC50, Ki), and detailed experimental protocols for Boc-(S)-3-Amino-4,4-diphenyl-butyric acid have not been explicitly reported in peer-reviewed literature. This guide, therefore, focuses on the well-established biological activity of structurally related phenylbutyric acid derivatives, particularly their role as gamma-secretase modulators (GSMs) in the context of Alzheimer's disease research. The presented data and protocols are representative of this class of compounds.

Introduction

This compound is a chiral amino acid derivative that, based on its structural features, is hypothesized to possess biological activity as a gamma-secretase modulator (GSM). GSMs are a class of small molecules that allosterically modulate the activity of γ-secretase, an intramembrane protease complex centrally involved in the pathogenesis of Alzheimer's disease. Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities due to inhibition of other essential signaling pathways (e.g., Notch signaling), GSMs selectively shift the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides.

Core Concept: Gamma-Secretase Modulation in Alzheimer's Disease

The prevailing amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), in the brain is a primary event in the pathogenesis of Alzheimer's disease. Aβ peptides are generated by the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase. Gamma-secretase-mediated cleavage of the C-terminal fragment of APP (C99) is a processive event that yields Aβ peptides of varying lengths. Longer Aβ species, such as Aβ42, are more prone to aggregation and are considered the primary neurotoxic species.

GSMs are thought to bind to an allosteric site on the presenilin component of the γ-secretase complex. This binding induces a conformational change in the enzyme that alters its processivity on the C99 substrate, leading to a decrease in the production of Aβ42 and a concomitant increase in the production of shorter, less aggregation-prone Aβ species, such as Aβ38.[1][2]

Quantitative Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for a phenylbutyric acid-derived GSM, based on published data for analogous compounds. These values are typically determined through a series of in vitro assays.

| Parameter | Value | Assay Type | Description |

| Aβ42 IC50 | 50-500 nM | Cell-based Aβ Production Assay | Concentration of the compound that reduces the production of Aβ42 by 50% in a cellular model (e.g., HEK293 cells overexpressing APP). |

| Aβ38 EC50 | 100-1000 nM | Cell-based Aβ Production Assay | Concentration of the compound that elicits a half-maximal increase in the production of Aβ38. |

| Notch IC50 | >10 µM | Cell-based Notch Signaling Assay | Concentration of the compound that inhibits Notch signaling by 50%, indicating selectivity for APP processing over Notch cleavage. A higher value is desirable. |

| Selectivity Index (Notch IC50 / Aβ42 IC50) | >20 | Calculated | A measure of the compound's selectivity for modulating Aβ42 production over inhibiting Notch signaling. |

| Brain Penetration (Brain/Plasma Ratio) | 0.5-2.0 | In vivo Pharmacokinetic Study | The ratio of the compound's concentration in the brain to its concentration in the plasma, indicating its ability to cross the blood-brain barrier. |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of GSMs are provided below.

1. Cell-based Amyloid-β Production Assay

-

Objective: To quantify the effect of the test compound on the production of different Aβ species in a cellular context.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the human amyloid precursor protein (APP695 isoform with the Swedish mutation, K670N/M671L).

-

Protocol:

-

Seed HEK293-APP cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound (e.g., this compound) in a suitable vehicle (e.g., DMSO).

-

Remove the culture medium from the cells and replace it with a fresh medium containing the test compound at various concentrations. Include vehicle-only controls.

-

Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, collect the conditioned medium from each well.

-

Centrifuge the conditioned medium to remove any cellular debris.

-

Quantify the levels of Aβ42 and Aβ38 in the supernatant using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) electrochemiluminescence assays.

-

Determine the IC50 for Aβ42 reduction and the EC50 for Aβ38 elevation by fitting the dose-response data to a four-parameter logistic equation.

-

2. Cell-based Notch Signaling Assay

-

Objective: To assess the effect of the test compound on Notch signaling to determine its selectivity.

-

Cell Line: A reporter cell line, such as HEK293 cells stably co-transfected with a constitutively active form of Notch1 (NotchΔE) and a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., CSL/RBP-Jκ promoter).

-

Protocol:

-

Seed the Notch reporter cell line in 96-well plates and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound, including a known GSI as a positive control and a vehicle-only control.

-

Incubate the cells for 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Calculate the percentage of inhibition of Notch signaling relative to the vehicle control.

-

Determine the IC50 for Notch inhibition from the dose-response curve.

-

3. In Vitro Gamma-Secretase Activity Assay with Isolated Membranes

-

Objective: To determine if the compound directly modulates the enzymatic activity of γ-secretase in a cell-free system.

-

Materials:

-

Cell membranes isolated from a cell line overexpressing APP (e.g., CHO or HEK293 cells).

-

A recombinant C99 substrate.

-

Assay buffer (e.g., containing a mild detergent like CHAPSO to solubilize the enzyme complex).

-

-

Protocol:

-

Prepare a reaction mixture containing the isolated cell membranes, the C99 substrate, and the assay buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 2-4 hours).

-

Stop the reaction (e.g., by adding a denaturing agent).

-

Analyze the production of Aβ species (Aβ42, Aβ40, Aβ38) using Western blotting, ELISA, or mass spectrometry.

-

Evaluate the dose-dependent effect of the compound on the relative production of different Aβ peptides.

-

Mandatory Visualizations

Caption: Amyloid Precursor Protein (APP) processing pathway and the modulatory effect of a GSM.

Caption: A typical experimental workflow for the discovery and characterization of GSMs.

References

An In-depth Technical Guide to Boc-(S)-3-Amino-4,4-diphenyl-butyric acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is a non-proteinogenic, chiral β-amino acid that has emerged as a valuable building block in medicinal chemistry and peptide science. Its unique structural features, including the bulky diphenyl moiety and the Boc-protected amine, make it a critical component for the synthesis of peptidomimetics and other complex molecules with tailored biological activities and enhanced pharmacokinetic profiles. This guide provides a comprehensive overview of its discovery, synthesis, and key applications, with a focus on the technical details relevant to researchers in the field.

Introduction and Historical Context

The development of unnatural amino acids has been a pivotal advancement in drug discovery, allowing for the creation of novel peptide and small-molecule therapeutics with improved stability, bioavailability, and target specificity. While the precise first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader field of β-amino acid synthesis, which has been an active area of research for several decades. The strategic importance of β-amino acids lies in their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation. The introduction of the tert-butyloxycarbonyl (Boc) protecting group was a landmark in peptide synthesis, enabling controlled, stepwise assembly of peptide chains.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₂₅NO₄ |

| Molecular Weight | 355.43 g/mol |

| CAS Number | 190190-50-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) |

| Melting Point | Not consistently reported |

| Optical Rotation | Not consistently reported |

Synthesis and Experimental Protocols

The synthesis of this compound involves two key stages: the asymmetric synthesis of the β-amino acid backbone, (S)-3-Amino-4,4-diphenyl-butyric acid, followed by the protection of the amino group with a Boc moiety.

Asymmetric Synthesis of (S)-3-Amino-4,4-diphenyl-butyric acid

Several strategies for the enantioselective synthesis of β-amino acids have been developed. A common approach involves the conjugate addition of a chiral amine to an α,β-unsaturated ester, followed by removal of the chiral auxiliary. Another powerful method is the asymmetric hydrogenation of a β-enamino ester. For the 4,4-diphenyl substituted backbone, a plausible synthetic route starts from diphenylacetaldehyde.

Generalized Experimental Protocol for Asymmetric Synthesis (Illustrative)

-

Step 1: Aldol Condensation: Diphenylacetaldehyde is reacted with a chiral N-acetyloxazolidinone under the influence of a Lewis acid (e.g., TiCl₄) and a hindered base (e.g., diisopropylethylamine) to yield a chiral aldol adduct.

-

Step 2: Azide Displacement: The hydroxyl group of the aldol adduct is activated (e.g., by mesylation) and subsequently displaced with an azide source (e.g., sodium azide) with inversion of stereochemistry.

-

Step 3: Reduction of Azide: The azide is reduced to the primary amine using a reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or triphenylphosphine followed by water.

-

Step 4: Hydrolysis: The chiral auxiliary is cleaved under basic conditions (e.g., with lithium hydroxide) to yield the free (S)-3-Amino-4,4-diphenyl-butyric acid.

Boc Protection of (S)-3-Amino-4,4-diphenyl-butyric acid

The protection of the amino group is a standard procedure in peptide synthesis. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).

Detailed Experimental Protocol for Boc Protection

-

Dissolution: (S)-3-Amino-4,4-diphenyl-butyric acid (1.0 eq) is dissolved in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.

-

Basification: A base, such as sodium hydroxide (1.1 eq) or triethylamine (1.2 eq), is added to the solution to deprotonate the amino group, facilitating its nucleophilic attack.

-

Addition of Boc₂O: Di-tert-butyl dicarbonate (1.1 eq), dissolved in the organic solvent, is added dropwise to the reaction mixture at 0°C.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the organic solvent is removed under reduced pressure. The aqueous layer is then acidified to pH 2-3 with a cold, dilute acid solution (e.g., 1N HCl or citric acid).

-

Extraction: The acidified aqueous layer is extracted three times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography to afford this compound with high purity.

Below is a Graphviz diagram illustrating the general workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a specialized building block in the synthesis of peptides and peptidomimetics. The incorporation of this unnatural amino acid can confer several advantageous properties to the resulting molecules:

-

Enhanced Proteolytic Stability: The β-amino acid backbone is generally more resistant to degradation by proteases compared to natural α-amino acids, leading to a longer in vivo half-life of the peptide.

-

Conformational Constraint: The bulky diphenyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This is often crucial for high-affinity binding to biological targets.

-

Modulation of Lipophilicity: The two phenyl rings significantly increase the lipophilicity of the peptide, which can influence its membrane permeability and overall pharmacokinetic profile.

A notable area of research where diphenylalanine and its derivatives have been explored is in the study of β-amyloid aggregation , which is a hallmark of Alzheimer's disease. The diphenylalanine motif is known to self-assemble into well-ordered nanostructures, and studying how molecules like this compound influence this process could provide insights into the development of novel therapeutics for neurodegenerative diseases.

The following diagram illustrates the conceptual relationship of how this amino acid can be incorporated into a peptide that may interact with a biological target.

Conclusion

This compound represents a sophisticated and valuable tool for chemists and pharmacologists. Its unique structural characteristics provide a means to rationally design peptides and peptidomimetics with enhanced therapeutic potential. While the historical details of its initial discovery are not widely chronicled, its utility in modern drug discovery is evident. Further research into the biological effects of peptides containing this moiety is likely to uncover novel therapeutic applications, particularly in areas where proteolytic stability and specific conformational requirements are critical for efficacy.

Technical Guide to Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid Structural Analogs as Potential γ-Secretase Modulators

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid and its structural analogs as a promising class of γ-secretase modulators (GSMs) for potential therapeutic intervention in Alzheimer's disease. The core focus of this document is to detail the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds. This guide includes detailed experimental protocols, quantitative bioactivity data, and visualizations of the relevant signaling pathways to aid researchers in the exploration and development of this chemical scaffold.

Introduction: The Role of γ-Secretase Modulators in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The amyloid cascade hypothesis posits that the production and aggregation of the Aβ42 peptide is a central event in AD pathogenesis.[1] Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.

γ-Secretase, a multi-subunit intramembrane protease, is a prime therapeutic target for AD.[2] While early efforts focused on γ-secretase inhibitors (GSIs), these compounds often led to mechanism-based toxicities due to the inhibition of Notch signaling, a critical pathway for cell-fate decisions.[3] This has shifted the focus to γ-secretase modulators (GSMs), which allosterically modulate the enzyme's activity to selectively reduce the production of the toxic Aβ42 peptide while sparing Notch processing and often increasing the production of shorter, less amyloidogenic Aβ species like Aβ38.[2][4]

This compound and its analogs represent a class of non-steroidal anti-inflammatory drug (NSAID)-derived structures that have shown potential as GSMs. Their chiral nature and the presence of the bulky diphenyl moiety provide a unique scaffold for exploring SAR and optimizing potency and selectivity.

Synthesis of this compound and its Analogs

The synthesis of the core scaffold and its analogs can be achieved through various synthetic routes. A general and adaptable methodology is outlined below, allowing for the introduction of diverse substituents on the phenyl rings to explore the structure-activity relationship.

General Synthetic Scheme

A plausible synthetic route to access a variety of this compound analogs starts from a substituted benzaldehyde. The key steps involve a condensation reaction, followed by a series of reductions and protections.

Caption: General workflow for the synthesis of target analogs.

Detailed Experimental Protocol (Exemplary)

Synthesis of Boc-(S)-3-Amino-4-(4-chlorophenyl)-4-phenyl-butyric acid:

-

Step 1: Condensation. 4-Chlorobenzaldehyde and a malonic acid monoester are subjected to a Knoevenagel condensation using a base like piperidine in a suitable solvent such as toluene, with azeotropic removal of water, to yield the corresponding cinnamic acid derivative.

-

Step 2: Michael Addition. The resulting α,β-unsaturated ester undergoes a Michael addition with a phenyl cuprate reagent, prepared from phenylmagnesium bromide and a copper(I) salt, to introduce the second phenyl group at the β-position.

-

Step 3: Ester Hydrolysis. The ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

-

Step 4: Chiral Resolution. The racemic 3,3-diphenylpropionic acid derivative is resolved using a chiral amine, such as (S)-(-)-α-methylbenzylamine, through fractional crystallization to isolate the desired (S)-enantiomer.

-

Step 5: Curtius Rearrangement. The carboxylic acid is converted to the corresponding acyl azide, which then undergoes a Curtius rearrangement upon heating to form an isocyanate. Subsequent hydrolysis yields the amine.

-

Step 6: Boc Protection. The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane to afford the final product.

Characterization: The structure and purity of the final compounds and intermediates would be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis.

Biological Evaluation: Assessing γ-Secretase Modulatory Activity

The biological activity of the synthesized analogs is primarily assessed by their ability to modulate γ-secretase activity, specifically by measuring their effect on the production of different Aβ peptide species and their selectivity over Notch cleavage.

In Vitro γ-Secretase Activity Assays

3.1.1. Cell-Based Aβ Production Assay

This assay measures the levels of Aβ40 and Aβ42 secreted from cells overexpressing human APP.

-

Cell Line: HEK293 cells stably transfected with a vector expressing human APP with the Swedish mutation (KM670/671NL) are commonly used.

-

Protocol:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 24 hours.

-

Collect the conditioned media.

-

Quantify the levels of Aβ40 and Aβ42 in the media using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) electrochemiluminescence assays.

-

-

Data Analysis: Calculate the IC₅₀ values for the reduction of Aβ42 and the ratio of Aβ42/Aβ40.

3.1.2. Notch Cleavage Assay

This assay determines the effect of the compounds on the cleavage of the Notch receptor, a key indicator of off-target effects.

-

Method 1: Western Blot Analysis.

-

Treat cells (e.g., HEK293) with the test compounds.

-

Prepare cell lysates and perform Western blot analysis using an antibody that detects the Notch intracellular domain (NICD), the product of γ-secretase cleavage. A decrease in the NICD band indicates inhibition of Notch signaling.

-

-

Method 2: Reporter Gene Assay.

-

Use a cell line stably transfected with a Notch receptor construct and a luciferase reporter gene under the control of a CSL-responsive promoter.

-

Cleavage of Notch releases NICD, which translocates to the nucleus and activates luciferase expression.

-

Measure luciferase activity to quantify Notch signaling.

-

-

Data Analysis: Determine the IC₅₀ value for the inhibition of Notch cleavage and compare it to the Aβ42 IC₅₀ to establish a selectivity index.

Experimental Workflow Diagram

Caption: Workflow for the biological evaluation of analogs.

Signaling Pathways

APP Processing and γ-Secretase Modulation

The following diagram illustrates the cleavage of APP by secretases and the mechanism of action of GSMs.

References

- 1. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition and modulation of gamma-secretase for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Boc-(S)-3-Amino-4,4-diphenyl-butyric Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is a non-proteinogenic β-amino acid analog that serves as a valuable building block in peptide synthesis. Its unique structural features, including the bulky diphenylmethyl group at the β-position and the tert-butyloxycarbonyl (Boc) protecting group, offer strategic advantages in the design of novel peptides and peptidomimetics. The incorporation of this unnatural amino acid can impart beneficial properties to the resulting peptides, such as enhanced proteolytic stability, constrained conformations, and potentially altered biological activity.[1][2][3] These attributes make it a compound of significant interest for researchers in drug discovery and development aiming to create peptides with improved therapeutic profiles.

This document provides detailed application notes and experimental protocols for the use of this compound in solid-phase peptide synthesis (SPPS).

Key Applications

The incorporation of this compound into peptide sequences can be leveraged for several applications:

-

Enhanced Proteolytic Stability: The β-amino acid backbone is not recognized by many proteases, leading to peptides with a longer half-life in biological systems.

-

Conformational Constraint: The sterically demanding diphenylmethyl group can induce specific secondary structures, such as turns and helices, which can be crucial for receptor binding and biological activity.

-

Modulation of Bioactivity: The unique side chain can influence the binding affinity and selectivity of peptides for their biological targets.

-

Development of Peptidomimetics: This amino acid is a key component in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties.[3]

Data Presentation

While specific, peer-reviewed quantitative data for the coupling and deprotection of this compound is not extensively available in the public domain, the following tables provide typical parameters and expected outcomes based on standard Boc-SPPS protocols for sterically hindered amino acids. These values should be used as a starting point for optimization.

Table 1: Recommended Reagents and Conditions for Coupling

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Solvent | Typical Coupling Time | Expected Efficiency | Notes |

| HBTU/DIEA | 1:0.95:2 | DMF | 1 - 4 hours | High | A reliable and fast coupling method for hindered amino acids. Pre-activation of the amino acid is recommended. |

| DIC/HOBt | 1:1:0 | DMF/DCM | 2 - 6 hours | Moderate to High | A cost-effective method. May require longer reaction times or double coupling. |

| PyBOP/DIEA | 1:1:2 | DMF | 1 - 4 hours | High | Another efficient phosphonium-based coupling reagent suitable for hindered residues. |

Table 2: Standard Deprotection and Cleavage Conditions

| Step | Reagent Cocktail | Treatment Time | Key Considerations |

| Boc Deprotection | 50% TFA in DCM | 1 x 5 min (pre-wash), 1 x 20-30 min | Ensure complete removal of the Boc group before proceeding to the next coupling step. Monitor with a Kaiser test.[2][4] |

| Neutralization | 10% DIEA in DCM | 2 x 2 min | Crucial to neutralize the protonated N-terminus before coupling. |

| Final Cleavage | 95% TFA, 2.5% TIS, 2.5% H₂O | 2 - 4 hours | The cleavage cocktail may need to be optimized based on the other amino acids in the peptide sequence. TIS (triisopropylsilane) is a scavenger to prevent side reactions. |

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl strategy.

Materials and Reagents

-

This compound

-

Boc-protected amino acids

-

Solid-phase synthesis resin (e.g., Merrifield, PAM, or MBHA resin)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N'-Diisopropylethylamine (DIEA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Triisopropylsilane (TIS)

-

Piperidine (for Kaiser test)

-

Ninhydrin (for Kaiser test)

-

Pyridine (for Kaiser test)

-

Phenol (for Kaiser test)

-

KCN (for Kaiser test)

-

Acetic anhydride

-

Methanol

-

Diethyl ether, cold

Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle

This protocol outlines the steps for one cycle of amino acid addition.

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Kaiser Test (Optional but Recommended):

-

Take a small sample of resin beads and wash them with ethanol.

-

Add a few drops of each Kaiser test solution (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

-

Heat at 100°C for 5 minutes. A blue color indicates the presence of a free primary amine.

-

-

Coupling of this compound (HBTU activation):

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test. If the test is positive after 4 hours, a double coupling may be necessary.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Capping (Optional):

-

If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Peptide Precipitation

-

Final Boc Deprotection: After the final coupling step, perform the Boc deprotection as described in Protocol 1, step 2.

-

Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum for at least 2 hours.

-

Cleavage from Resin:

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 g of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Reduce the volume of the filtrate by approximately half under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether (10-20 times the volume of the filtrate).

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

-

Visualizations

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Caption: Rationale for incorporating this compound into peptides.

References

Application Notes and Protocols for Coupling Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is a non-proteinogenic amino acid characterized by a bulky diphenylmethyl group at the β-position. This significant steric hindrance poses a challenge for its efficient incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The bulky nature of this residue can impede the approach of reactants, leading to slower reaction times, incomplete couplings, and an increased risk of racemization. Therefore, the selection of an appropriate coupling strategy is paramount to achieving high yields and purity of the final peptide.

This document provides a detailed guide to the effective coupling of this compound, focusing on the use of high-efficiency coupling reagents and optimized protocols to overcome the challenges associated with its steric bulk.

Chemical Properties

| Property | Value |

| Chemical Formula | C₂₁H₂₅NO₄ |

| Molecular Weight | 355.43 g/mol [1] |

| Appearance | White to off-white powder |

| CAS Number | 190190-50-2[2][3][4] |

| Solubility | Soluble in organic solvents like DMF, DCM, and methanol. |

Recommended Coupling Protocols

Due to the sterically hindered nature of this compound, standard carbodiimide reagents like DCC or EDC are often insufficient. More potent onium salt reagents, such as aminium/uronium or phosphonium salts, are recommended for efficient coupling.

Protocol 1: HATU-Mediated Coupling

2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent for hindered amino acids, known for its rapid reaction kinetics and ability to suppress racemization.

Experimental Workflow:

References

Application Notes and Protocols for Boc Deprotection of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a broad range of chemical conditions and its facile removal under acidic conditions.[1][2] This document provides detailed application notes and protocols for the deprotection of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid, a sterically hindered amino acid derivative. The protocols outlined below cover standard acidic deprotection methods, thermal cleavage, and milder alternatives, offering a range of options to accommodate various substrate sensitivities and synthetic strategies.

Deprotection Strategies

The removal of the Boc group is an acid-catalyzed process that involves the protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which then decarboxylates to yield the free amine.[3][4] Given the steric hindrance provided by the two phenyl groups in this compound, reaction conditions may require optimization for efficient cleavage.

Common Deprotection Methods:

-

Strong Acid Cleavage: Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent are the most common and generally effective methods for Boc deprotection.[5][6]

-

Thermal Deprotection: Heating the Boc-protected amine can effect cleavage, often without the need for a catalyst. This method can be advantageous in "green" chemistry applications.[7]

-

Mild Acidic and Alternative Methods: For substrates sensitive to strong acids, milder conditions using reagents like oxalyl chloride in methanol or reactions in aqueous media at elevated temperatures have been developed.[8][9][10]

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for various Boc deprotection methods applicable to sterically hindered amines. While specific data for this compound is not extensively published, the data presented for analogous substrates provide a strong basis for reaction optimization.

Table 1: Acidic Deprotection Methods

| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Typical Yield (%) | Ref. |

| Trifluoroacetic Acid (TFA) | 20-50% TFA | Dichloromethane (DCM) | 0 to RT | 0.5 - 4 h | >90 | [3][11] |

| Hydrogen Chloride (HCl) | 4M HCl | 1,4-Dioxane | RT | 0.5 - 16 h | >95 | [5][12][13] |

| Oxalyl Chloride/Methanol | (COCl)₂ | Methanol | RT | 1 - 4 h | ~90 | [8][14] |

Table 2: Thermal and Alternative Deprotection Methods

| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Typical Yield (%) | Ref. |

| Thermal (Continuous Flow) | None | Methanol / TFE | 120 - 240 | 20 - 30 min | 88 - 93 | [7] |

| Water-Mediated | Deionized Water | Water | 90 - 100 | < 15 min | 90 - 97 | [10] |

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and highly effective method for Boc deprotection.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve this compound in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equal volume of TFA to the stirred solution (resulting in a 50% TFA/DCM mixture).[3]

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This method is another robust acidic deprotection protocol, often resulting in the precipitation of the amine hydrochloride salt.

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound in a minimal amount of 1,4-dioxane.

-

Add the 4M HCl solution in 1,4-dioxane to the stirred mixture.

-

Stir the reaction at room temperature for 1-4 hours. For sterically hindered substrates, longer reaction times may be necessary.[13]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with diethyl ether.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and add diethyl ether to induce precipitation of the hydrochloride salt. Collect the solid by filtration.

Protocol 3: Thermal Boc Deprotection in Water

This "green" chemistry approach avoids the use of strong acids and organic solvents.

Materials:

-

This compound

-

Deionized water

-

Dichloromethane (DCM) for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

Procedure:

-